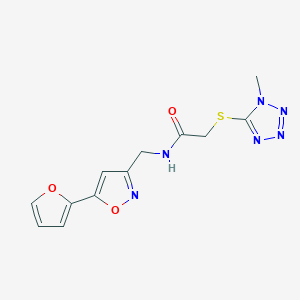

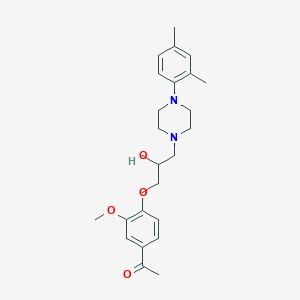

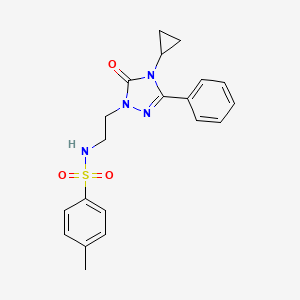

4-(4-Dimethylamino-benzylidene)-2-p-tolyl-4H-oxazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Dimethylamino-benzylidene)-2-p-tolyl-4H-oxazol-5-one” is a complex organic molecule. It is related to the family of benzaldehydes, specifically, it is a derivative of 4-dimethylaminobenzaldehyde .

Synthesis Analysis

The synthesis of similar compounds has been studied using catalysts based on silver nanoparticles. The catalysts used in these studies were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The reaction does not work using a ketone as the starting molecule whatever the reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C9H11NO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The spectral data of the compound was analyzed using NMR. The compound was found to be a red solid with a melting point of 130–131 C .Physical And Chemical Properties Analysis

The compound has a molecular weight of 149.1897 . It has been found to have strong fluorescence with quantum yield in methanol solution . The compound also shows intra-molecular charge-transfer (ICT) excited state absorption .Scientific Research Applications

Nonlinear Optical Properties

4-Substituted benzylidene-2-phenyl oxazol-5-ones, including variants with dimethylamino groups, have been synthesized and studied for their nonlinear optical properties using Z-scan techniques. This research indicates their potential in photonics and electronics due to their large nonlinearity, originating from extensively delocalized π-electron distribution (Murthy et al., 2010).

Crystal Structure and Conformational Analysis

The molecular and crystal structure of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one has been determined using single crystal X-ray diffraction. This study provides insights into its conformational flexibility and potential for application in material science (Sevinçek et al., 2011).

Synthesis of 1,4-Dihydropyridine Derivatives

Research on the synthesis of 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one indicates its role in the synthesis of 1,4-dihydropyridine derivatives, showcasing its utility in organic synthesis and pharmaceutical research (Stanovnik et al., 2002).

Antioxidant Properties

Studies have synthesized and evaluated oxazole-5(4H)-one derivatives for their antioxidant properties, highlighting their potential in developing therapeutic agents (Kuş et al., 2017).

Solvatochromic Behaviour

Research on 4-arylidene-5(4H)-oxazolone azo dyes, synthesized from derivatives including 4-(dimethylamino) benzylidene, has explored their solvatochromic behavior in various solvents, contributing to the field of dye chemistry (Fozooni et al., 2008).

Antimicrobial Activity

Novel compounds synthesized from 4-(4-(dimethylamino)benzylidene)-2-phenyloxazole-5(4H)-one have been screened for antimicrobial activity, indicating their potential in the development of new antibacterial agents (Sadula et al., 2014).

Anticorrosive Effects

Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole have been evaluated for their anticorrosive effects on stainless steel, demonstrating the chemical's relevance in industrial applications (Nandini et al., 2021).

Future Directions

properties

IUPAC Name |

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-4-8-15(9-5-13)18-20-17(19(22)23-18)12-14-6-10-16(11-7-14)21(2)3/h4-12H,1-3H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYANXFRLWWXKU-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Dimethylamino-benzylidene)-2-p-tolyl-4H-oxazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2529680.png)

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)

![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)